molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

Cat. No.: B8739556
CAS No.: 1089669-71-5
M. Wt: 218.06 g/mol
InChI Key: QYRHLEWZWFSJEU-UHFFFAOYSA-N
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Description

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-B]pyridine core, which is further substituted with a tert-butyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the boronic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The pyrrolo[2,3-B]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity and binding interactions, enhancing its utility in various applications.

Properties

CAS No.

1089669-71-5

Molecular Formula

C11H15BN2O2

Molecular Weight

218.06 g/mol

IUPAC Name

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

InChI

InChI=1S/C11H15BN2O2/c1-11(2,3)9-6-7-8(12(15)16)4-5-13-10(7)14-9/h4-6,15-16H,1-3H3,(H,13,14)

InChI Key

QYRHLEWZWFSJEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(NC2=NC=C1)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-(1,1-dimethylethyl)-1H-pyrrolo[2,3-b]pyridine (430 mg, 1.7 mmol) was dissolved in anhydrous THF (12 ml) under nitrogen and degassed (nitrogen/vacuum 3 times). Sodium hydride (60% dispersion in mineral oil) (88 mg, 2.2 mmol) was added and the reaction stirred at room temperature for 50 mins. The reaction was then cooled to −78° C., further degassed as before and 1.5M nbutyl lithium in hexanes (1.6 ml, 2.4 mmol) was added dropwise over 5 mins. The reaction was stirred for 45 mins then tri-isopropyl borate (1.2 ml) was added. The reaction was stirred for a further hour before warming to room temperature. Saturated ammonium chloride (aq) (20 ml) was added and the reaction was extracted with DCM (2×25 ml). The combined organics were washed with water (50 ml), passed through a hydrophobic frit and concentrated. The residue was dissolved in DCM:MeOH (1:1, v/v) and loaded onto an aminopropyl cartridge (10 g). The cartridge was washed with DCM:MeOH (1:1, v/v) and eluted with 2M ammonia in MeOH, which was concentrated to give title compound, 164 mg.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

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